molecular formula C7H4N4 B2877565 3-Azidobenzonitrile CAS No. 31656-78-7

3-Azidobenzonitrile

Cat. No. B2877565
Key on ui cas rn: 31656-78-7
M. Wt: 144.137
InChI Key: IVJUVUZQLYKATC-UHFFFAOYSA-N
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Patent
US04145364

Procedure details

A suspension of 9.44g. (0.08 mole) of 3-cyanoaniline in 50 ml. of water at 0° C. was treated with 20 ml. of concentrated HCl, with slow addition, maintaining the reaction mixture temperature at or below 5° C. There was then added a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water, and the reaction mixture was aged for 1/2 hour at 0°-5° C. Then to the clear reaction mixture solution was added 75 ml. of hexane, followed by a solution of 5.72g. (0.088 mole) of NaN3 in 20 ml. of water, which were added dropwise with stirring. A precipitate was observed to form, after which 100 ml. of ether was added. The organic and aqueous components of the reaction mixture was separated and the aqueous component was extracted with 100 ml. of ether. The organic component was dried over MgSO4 and concentrated to a volume of about 100 ml. An aliquot was blown down and the structure of the product confirmed for 3-cyanophenylazide.
Quantity
0.08 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.088 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.088 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])#[N:2].Cl.N([O-])=O.[Na+].[N-:15]=[N+:16]=[N-].[Na+]>CCOCC.O.CCCCCC>[C:1]([C:3]1[CH:4]=[C:5]([N:6]=[N+:15]=[N-:16])[CH:7]=[CH:8][CH:9]=1)#[N:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.08 mol
Type
reactant
Smiles
C(#N)C=1C=C(N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.088 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0.088 mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 9.44g
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture temperature at or below 5° C
ADDITION
Type
ADDITION
Details
There was then added a solution of 6.07g
ADDITION
Type
ADDITION
Details
Then to the clear reaction mixture solution was added 75 ml
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
The organic and aqueous components of the reaction mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous component was extracted with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic component was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of about 100 ml

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(C=CC1)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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